molecular formula C40H40N6O4 B4957725 N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{3-[(2,2-dimethylpropanoyl)amino]benzamide}

N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{3-[(2,2-dimethylpropanoyl)amino]benzamide}

Cat. No.: B4957725
M. Wt: 668.8 g/mol
InChI Key: ICHJCZSKDYZYKF-UHFFFAOYSA-N
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Description

N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{3-[(2,2-dimethylpropanoyl)amino]benzamide} is a complex organic compound with a molecular formula of C30H22N4O2 and a molecular weight of 470.5213 This compound is known for its unique structural features, which include a pyrimidine core linked to benzene rings and further substituted with benzamide groups

Properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)-N-[4-[2-[4-[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]phenyl]pyrimidin-5-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H40N6O4/c1-39(2,3)37(49)45-32-11-7-9-27(21-32)35(47)43-30-17-13-25(14-18-30)29-23-41-34(42-24-29)26-15-19-31(20-16-26)44-36(48)28-10-8-12-33(22-28)46-38(50)40(4,5)6/h7-24H,1-6H3,(H,43,47)(H,44,48)(H,45,49)(H,46,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHJCZSKDYZYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CN=C(N=C3)C4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{3-[(2,2-dimethylpropanoyl)amino]benzamide} involves multiple steps, typically starting with the preparation of the pyrimidine core This core is then linked to benzene rings through a series of condensation reactionsIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{3-[(2,2-dimethylpropanoyl)amino]benzamide} undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide groups, where nucleophiles can replace existing substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines.

Scientific Research Applications

N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{3-[(2,2-dimethylpropanoyl)amino]benzamide} has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{3-[(2,2-dimethylpropanoyl)amino]benzamide} involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{3-[(2,2-dimethylpropanoyl)amino]benzamide} stands out due to its unique structural features and potential applications. Similar compounds include:

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